- Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

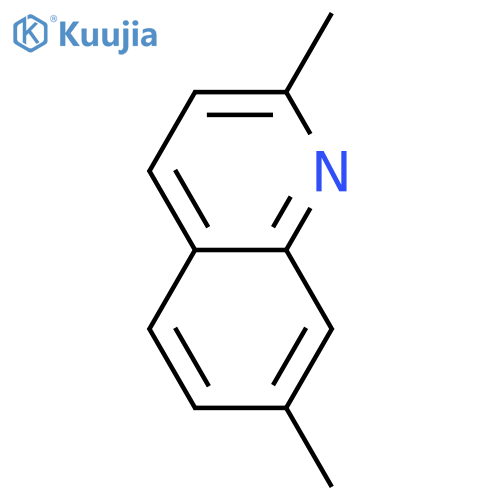

Cas no 93-37-8 (2,7-Dimethylquinoline)

2,7-Dimethylquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 2,7-Dimethylquinoline

- Quinoline,2,7-dimethyl-

- 2,7-Dimethylquinoline1000µg

- 2,7-Dimethylquinoline (ACI)

- m-Toluquinaldine

- NSC 5240

- 2,7-Dimethyl-quinoline

- DTXSID0059085

- 93-37-8

- Quinoline, 2,7-dimethyl-

- NSC5240

- DB-057396

- BDBM50159253

- SB67626

- I11455

- NSC-5240

- AS-49542

- Quinoline,7-dimethyl-

- MFCD00006763

- CS-0119502

- 2,7-Dimethylquinoline, 99%

- CHEMBL194876

- DTXCID1048835

- NS00039552

- AKOS015897204

- SCHEMBL951793

- EINECS 202-242-4

- 7K9YKG6MZP

- UNII-7K9YKG6MZP

-

- MDL: MFCD00006763

- Renchi: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3

- Clave inchi: QXKPLNCZSFACPU-UHFFFAOYSA-N

- Sonrisas: N1C(C)=CC=C2C=1C=C(C)C=C2

Atributos calculados

- Calidad precisa: 157.089149g/mol

- Carga superficial: 0

- XLogP3: 3

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 157.089149g/mol

- Masa isotópica única: 157.089149g/mol

- Superficie del Polo topológico: 12.9Ų

- Recuento de átomos pesados: 12

- Complejidad: 155

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Needle like crystals.

- Denso: 1.0491 (estimate)

- Punto de fusión: 58-60 °C(lit.)

- Punto de ebullición: 264.55°C

- Punto de inflamación: 106.5°C

- índice de refracción: 1.6106 (estimate)

- PSA: 12.89000

- Logp: 2.85160

- Disolución: Soluble in ethanol, ether and benzene.

2,7-Dimethylquinoline Información de Seguridad

2,7-Dimethylquinoline Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,7-Dimethylquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460476-1 g |

2,7-Dimethylquinoline, 95%; . |

93-37-8 | 95% | 1g |

€280.10 | 2023-06-15 | |

| abcr | AB460476-250 mg |

2,7-Dimethylquinoline, 95%; . |

93-37-8 | 95% | 250mg |

€146.00 | 2023-06-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100MG |

2,7-dimethylquinoline |

93-37-8 | 95% | 100MG |

¥ 125.00 | 2023-04-12 | |

| Alichem | A189004003-1g |

2,7-Dimethylquinoline |

93-37-8 | 95% | 1g |

$441.00 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 100mg |

¥180.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-250mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 250mg |

¥302.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-500mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 500mg |

¥432.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-1g |

2,7-dimethylquinoline |

93-37-8 | 95% | 1g |

¥655.0 | 2024-04-16 | |

| A2B Chem LLC | AC84494-1g |

2,7-Dimethylquinoline |

93-37-8 | 98% | 1g |

$55.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-50.0g |

2,7-dimethylquinoline |

93-37-8 | 95% | 50.0g |

¥19699.0000 | 2024-07-20 |

2,7-Dimethylquinoline Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles, Catalysis Communications, 2011, 12(6), 389-393

Synthetic Routes 3

- Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible Light, Synthesis and Reactivity in Inorganic, 2013, 43(4), 500-508

Synthetic Routes 4

1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C

- Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760

Synthetic Routes 5

- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,

Synthetic Routes 6

- The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydes, Bulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5

Synthetic Routes 7

Synthetic Routes 8

- Preparation method of quinoline derivatives, China, , ,

Synthetic Routes 9

- Preparation of benzazole derivatives for treating allergy disorders, Japan, , ,

Synthetic Routes 10

- Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanol, Tetrahedron Letters, 2010, 51(37), 4911-4914

Synthetic Routes 11

- Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenes, Bulletin of the Chemical Society of Japan, 2011, 84(9), 953-959

Synthetic Routes 12

- Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2, Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61

Synthetic Routes 13

- Orientation effects in the synthesis of quinoline derivatives, Tetrahedron, 1983, 39(17), 2831-41

Synthetic Routes 14

- Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivatives, Journal of the Chemical Society, 1984, (7), 1569-72

Synthetic Routes 15

- Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenes, RSC Advances, 2012, 2(7), 2848-2855

Synthetic Routes 16

- Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Synthetic Routes 17

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340

Synthetic Routes 18

- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409

Synthetic Routes 19

1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized

- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts, Russian Chemical Bulletin, 2013, 62(1), 133-137

Synthetic Routes 20

- ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

2,7-Dimethylquinoline Raw materials

2,7-Dimethylquinoline Preparation Products

2,7-Dimethylquinoline Literatura relevante

-

L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265

-

2. 559. Quinaldine and 4-hydroxyquinaldine derivatives from m-chloroaniline and m-toluidineA. M. Spivey,F. H. S. Curd J. Chem. Soc. 1949 2656

-

Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931

-

Jianwen Tian,Xiaohui He,Jingyin Liu,Xiaodan Deng,Defu Chen RSC Adv. 2016 6 22908

-

Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505

93-37-8 (2,7-Dimethylquinoline) Productos relacionados

- 5649-36-5(2,6-Dimethyl-1H-indole)

- 85-06-3(3-Methylbenzo[f]quinoline)

- 877-43-0(2,6-Dimethylquinoline)

- 2243-89-2(2,4,6-trimethylquinoline)

- 1196-79-8(2,5-Dimethyl-1H-indole)

- 72681-37-9(2,6,7-Trimethylquinoline)

- 95-20-5(2-Methylindole)

- 1198-37-4(2,4-Dimethylquinoline)

- 77257-03-5(L-Valine-2-d1)

- 313648-53-2(4-(piperidine-1-sulfonyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide)